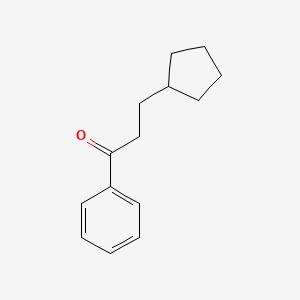
3-Cyclopentyl-1-phenylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopentyl-1-phenylpropan-1-one is an organic compound with the molecular formula C14H18O It is a ketone that features a cyclopentyl group attached to a phenylpropanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopentyl-1-phenylpropan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of cyclopentylbenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires refluxing the reactants in a suitable solvent like dichloromethane.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Cyclopentyl-1-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles like bromine or nitric acid in the presence of a catalyst.
Major Products:
Oxidation: Carboxylic acids or diketones.
Reduction: Alcohols.
Substitution: Brominated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
3-Cyclopentyl-1-phenylpropan-1-one has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in studies involving reaction mechanisms and kinetics.
Biology: The compound may be used in the development of biochemical assays and as a probe to study enzyme-substrate interactions.
Industry: It can be utilized in the production of fine chemicals and as an intermediate in the manufacture of various industrial products.
Mécanisme D'action
The mechanism of action of 3-Cyclopentyl-1-phenylpropan-1-one involves its interaction with specific molecular targets. The ketone group can participate in nucleophilic addition reactions, forming intermediates that can further react to yield various products. The compound’s structure allows it to interact with enzymes and receptors, influencing biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Uniqueness: 3-Cyclopentyl-1-phenylpropan-1-one is unique due to the presence of the cyclopentyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interaction with other molecules, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
28861-25-8 |
|---|---|
Formule moléculaire |
C14H18O |
Poids moléculaire |
202.29 g/mol |
Nom IUPAC |
3-cyclopentyl-1-phenylpropan-1-one |
InChI |
InChI=1S/C14H18O/c15-14(13-8-2-1-3-9-13)11-10-12-6-4-5-7-12/h1-3,8-9,12H,4-7,10-11H2 |
Clé InChI |
RMJDZUVCNGPWFT-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)CCC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















